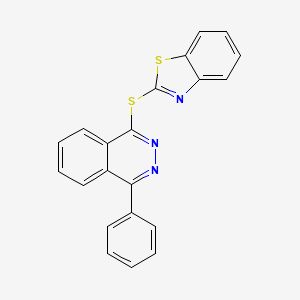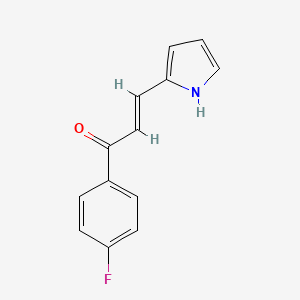![molecular formula C22H25N3 B5353414 5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline](/img/structure/B5353414.png)
5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}isoquinoline, commonly known as PIPER, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of PIPER is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. PIPER has been shown to interact with dopamine receptors, serotonin receptors, and adrenergic receptors, among others.
Biochemical and Physiological Effects:
PIPER has been shown to have various biochemical and physiological effects in the body. In cancer research, PIPER has been shown to inhibit cell proliferation, induce apoptosis, and modulate signaling pathways. In Alzheimer's disease research, PIPER has been shown to reduce oxidative stress, inflammation, and amyloid beta-induced toxicity. In schizophrenia research, PIPER has been shown to modulate dopamine receptors and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of PIPER for lab experiments is its high purity and yield, which allows for consistent and reproducible results. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to design experiments that specifically target PIPER.
Orientations Futures
For PIPER research include investigating its potential as a therapeutic agent for other diseases, such as Parkinson's disease and depression. Additionally, further studies are needed to elucidate its mechanism of action and to develop more specific and targeted therapies based on this knowledge. Finally, the development of new synthesis methods for PIPER could lead to improved yields and purity, which would facilitate its use in research.
Méthodes De Synthèse
The synthesis of PIPER involves the reaction of 1-bromo-4-(3-methylbenzyl)piperazine with isoquinoline in the presence of a palladium catalyst. This method has been optimized for high yield and purity and has been used in several studies to obtain PIPER for research purposes.
Applications De Recherche Scientifique
PIPER has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, PIPER has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, PIPER has been shown to reduce amyloid beta-induced toxicity and improve cognitive function. In schizophrenia research, PIPER has been shown to modulate dopamine receptors and improve symptoms.
Propriétés
IUPAC Name |
5-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-18-4-2-5-19(14-18)16-24-10-12-25(13-11-24)17-21-7-3-6-20-15-23-9-8-22(20)21/h2-9,14-15H,10-13,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMINGBMTAJGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5353332.png)
![5-(4-methylphenyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5353334.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B5353340.png)
![6-chloro-2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]-4(1H)-quinolinone](/img/structure/B5353341.png)

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5353348.png)

![(3S*,4R*)-3-benzyl-4-methyl-1-[(2E)-3-phenylprop-2-enoyl]piperidin-4-ol](/img/structure/B5353369.png)
![2-[2-(5-bromo-2-ethoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone](/img/structure/B5353370.png)

![3-(2-fluorophenyl)-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5353389.png)
![4-benzyl-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5353394.png)
![3-(4-bromophenyl)-2-ethyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5353397.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-furyl)-2-oxoacetamide](/img/structure/B5353401.png)
